molecular formula C11H10F3N5 B5439737 N-m-tolyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine

N-m-tolyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine

Cat. No.: B5439737
M. Wt: 269.23 g/mol
InChI Key: PSJUFGUZVGGWMJ-UHFFFAOYSA-N
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Description

N-m-tolyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine is a chemical compound of significant interest in medicinal chemistry and oncology research. This substance belongs to the class of N2,6-substituted 1,3,5-triazine-2,4-diamines, a scaffold recognized for its potential in developing bioactive molecules against challenging therapeutic targets . Preliminary research on closely related analogues suggests this compound may hold value for investigating new treatments for aggressive cancer types. Specifically, 6,N2-diaryl-1,3,5-triazine-2,4-diamine derivatives have demonstrated potent and selective antiproliferative activity against triple-negative breast cancer cells (such as MDA-MB231) in vitro, with some compounds showing GI50 values in the nanomolar range . The mechanism of action for these compounds is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells . Furthermore, related triazine structures have been identified as inhibitors of specific enzymes like lysophosphatidic acid acyltransferase beta (LPAAT-β), which is a potential target in cancer therapy . Researchers can utilize this compound as a key intermediate or reference standard in projects aimed at synthesizing and evaluating novel triazine-based therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-N-(3-methylphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5/c1-6-3-2-4-7(5-6)16-10-18-8(11(12,13)14)17-9(15)19-10/h2-5H,1H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJUFGUZVGGWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-m-tolyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine typically involves the sequential nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The reaction conditions often include the use of solvents like 1,4-dioxane or 1,2-dichloroethane and the presence of an excess of the corresponding amine .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-m-tolyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like primary amines and solvents such as 1,4-dioxane.

    Electrophilic Addition: Reagents like halogens and acids.

    Coupling Reactions: Palladium catalysts and boron reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: N-m-tolyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: The compound has shown potential in biological applications, including as an antitumor agent and as a component in drug design. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of herbicides and polymer photostabilizers. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-m-tolyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The triazine ring can interact with nucleophilic sites in biological molecules, contributing to its activity .

Comparison with Similar Compounds

  • 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
  • Hexamethylmelamine
  • 2-amino-4-morpholino-1,3,5-triazine

Comparison: Compared to other similar compounds, N-m-tolyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine is unique due to the presence of both a trifluoromethyl group and a tolyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for a wider range of applications .

Q & A

Q. What are the common synthetic routes for preparing N-m-tolyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine, and how do reaction conditions influence yield and purity?

The synthesis of triazine derivatives typically involves stepwise substitution of cyanuric chloride with amines under controlled conditions. For example, substituents like trifluoromethyl and aryl groups are introduced via nucleophilic aromatic substitution. Key steps include:

  • Step 1 : Reaction of cyanuric chloride with m-toluidine in a polar aprotic solvent (e.g., THF or DMF) at low temperatures (0–5°C) to minimize side reactions .
  • Step 2 : Subsequent substitution with trifluoromethyl-containing amines or precursors, often requiring elevated temperatures (60–80°C) and catalysts like triethylamine to drive the reaction .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) . Note: Reaction efficiency depends on steric and electronic effects of substituents; trifluoromethyl groups may require longer reaction times due to their electron-withdrawing nature .

Q. Which spectroscopic and crystallographic methods are critical for characterizing triazine derivatives like this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns and purity. Aromatic protons from m-tolyl groups resonate at δ 6.8–7.2 ppm, while NH protons appear as broad singlets (δ 8.0–9.0 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and hydrogen-bonding networks. For example, triazine rings typically exhibit planar geometry with bond lengths of ~1.32 Å (C-N) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ for C12_{12}H11_{11}F3_3N6_6: calc. 308.09, observed 308.10) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., trifluoromethyl vs. morpholino) influence the reactivity and biological activity of triazine derivatives?

  • Electronic Effects : The trifluoromethyl group (−CF3_3) is strongly electron-withdrawing, reducing electron density on the triazine ring and slowing electrophilic substitution. This enhances stability but may reduce binding affinity in biological targets compared to electron-donating groups like morpholino .
  • Biological Implications : In antimicrobial assays, −CF3_3-substituted triazines show lower MIC values (2–8 µg/mL) against Gram-positive bacteria compared to morpholino derivatives (MIC 16–32 µg/mL), likely due to improved membrane permeability .
  • Computational Analysis : DFT calculations (e.g., HOMO-LUMO gaps) quantify electronic effects and predict reactivity .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for triazine-based compounds?

Contradictions often arise from variability in assay conditions or impurities. To mitigate:

  • Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO <0.1%) .
  • Batch Consistency : Validate purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to ensure >98% purity .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., N2-(4-ethoxyphenyl) analogs) to identify trends .

Q. How can computational modeling optimize the design of triazine derivatives for specific targets (e.g., kinase inhibitors)?

  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like EGFR kinase. The trifluoromethyl group may occupy hydrophobic pockets, while m-tolyl groups engage in π-π stacking .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes; trajectories >50 ns are recommended .
  • QSAR Models : Use descriptors like logP and polar surface area to correlate physicochemical properties with IC50_{50} values .

Methodological Challenges and Solutions

Q. What experimental protocols minimize decomposition of labile triazine derivatives during storage?

  • Storage Conditions : Store under argon at −20°C in amber vials to prevent photodegradation and hydrolysis .
  • Stability Testing : Monitor via 1^1H NMR every 30 days; degradation products (e.g., free amines) appear as new peaks at δ 1.5–2.5 ppm .

Q. How to address low yields in multi-step syntheses of triazine derivatives?

  • Optimization Table :
StepParameterOptimal RangeImpact on Yield
1Temperature0–5°CPrevents di-/tri-substitution byproducts
2SolventAnhydrous DMFEnhances nucleophilicity of amines
3CatalystEt3_3N (2 eq)Neutralizes HCl, drives reaction

Applications in Drug Discovery

Q. What in vitro assays are most relevant for evaluating the anticancer potential of this compound?

  • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, IC50_{50} values <10 µM indicate potency) .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining confirms mechanism of action .
  • Kinase Profiling : Selectivity screening against a panel of 50 kinases identifies off-target effects .

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